Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine
Description
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine is a secondary amine characterized by a butyl group attached to a nitrogen atom, which is further bonded to a phenethyl moiety substituted with a methylsulfanyl group at the para position.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-4-5-10-14-11(2)12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
FNDXFUNUNNZKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Sulfoximine Formation (Related Sulfur-Containing Compounds)
A relevant preparation technique for sulfur-containing amines involves rhodium-catalyzed reactions starting from sulfoxides. For example, rhodium(II) acetate catalysis with magnesium oxide as a base and tert-butylcarbamate as a nitrogen source in dichloromethane at 40 °C for 8 hours yields N-substituted sulfoximines in high yields (up to 98%). Although this method is primarily for sulfoximines, the approach demonstrates efficient nitrogen incorporation into sulfur-containing aromatic systems, which could be adapted for synthesizing derivatives like this compound.
Table 1: Rhodium-Catalyzed Sulfoximine Synthesis Conditions
| Parameter | Value/Condition |
|---|---|
| Catalyst | Rhodium(II) acetate (2.5 mol%) |
| Base | Magnesium oxide (4 eq.) |
| Solvent | Dichloromethane |
| Temperature | 40 °C |
| Reaction time | 8 hours |
| Yield | Up to 98% |
Note: This method is a potential analog for sulfur-aryl amine synthesis, emphasizing catalytic nitrogen insertion into sulfur-containing substrates.
Alkylation and Substitution Using Chloro Ketal Intermediates (Patent Insights)
A patent describing the preparation of related compounds with bulky aryl substituents (e.g., 1-[4-(1,1-dimethylethyl)phenyl]) demonstrates a multi-step process involving:
- Protection of chloroketones as cyclic ketals.
- Reaction with substituted amines (e.g., piperidine derivatives) in polar aprotic solvents such as acetonitrile.
- Use of phase transfer catalysts like tetrabutylammonium bromide and bases such as potassium carbonate.
- Isolation of the free base or acid addition salts, followed by recrystallization in solvents like ethanol or isopropanol to achieve pharmaceutical-grade purity.
This process emphasizes careful control of reaction conditions (temperature range 80–130 °C, inert atmosphere) and purification steps to avoid impurities and color formation.
Table 2: Key Parameters for Chloro Ketal Intermediate Alkylation
| Step | Conditions/Details |
|---|---|
| Intermediate | Chloroketal protected ketone |
| Nucleophile | 4-substituted amine (e.g., piperidine) |
| Solvent | Acetonitrile |
| Catalyst | Tetrabutylammonium bromide |
| Base | Potassium carbonate |
| Temperature | 80–130 °C (typical 121 °C) |
| Atmosphere | Nitrogen (to reduce oxidation) |
| Purification | Recrystallization from ethanol/isopropanol |
| Yield/Purity | >99.9% purity achievable |
This approach is adaptable for amines with aryl-methylsulfanyl groups by modifying nucleophile and intermediate structures.
Base-Catalyzed Intramolecular Cyclizations (Catalytic Amination)
Although primarily reported for cyclic ureas and related heterocycles, base-catalyzed amination using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) demonstrates efficient nitrogen incorporation under mild conditions (room temperature, acetonitrile solvent). The process involves stirring the amine substrate with BEMP catalyst and subsequent purification by silica gel chromatography.
While this method is more specialized, it highlights the utility of organic superbases in promoting amination reactions without harsh conditions, which could be extrapolated for synthesizing substituted ethylamines like this compound.
| Method | Key Reagents/Catalysts | Conditions | Purification | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Rhodium-Catalyzed Sulfoximine | Rh2(OAc)4, MgO, tert-butylcarbamate | 40 °C, 8 h, CH2Cl2 | Flash chromatography | Up to 98% | Efficient for sulfur-aryl amines |
| Chloro Ketal Alkylation (Patent) | Chloroketal intermediate, amine, TBAB, K2CO3 | 80–130 °C, acetonitrile, N2 atmosphere | Recrystallization (ethanol) | >99.9% purity | Scalable, pharmaceutical grade |
| BEMP-Catalyzed Amination | BEMP (5 mol%), amine substrate | Room temp, CH3CN, 1 h | Silica gel chromatography | Quantitative to 62% | Mild conditions, organic base catalyst |
- The rhodium-catalyzed method provides a robust catalytic system for introducing nitrogen into sulfur-containing aromatic substrates, which is chemically analogous to the methylsulfanylphenyl moiety in the target compound.
- The patented process offers a practical and scalable synthetic route involving protected intermediates and careful purification, ensuring high purity suitable for pharmaceutical applications. This method’s use of phase transfer catalysts and inert atmosphere is critical for avoiding side reactions and oxidation.
- The organo-superbase catalysis represents a modern approach to amination under mild conditions, which may be optimized for the target compound’s synthesis, especially for steps involving amine functionalization.
The preparation of this compound can be approached through several reliable synthetic strategies:
- Catalytic nitrogen insertion into sulfur-aryl substrates via rhodium catalysis.
- Alkylation of protected ketone intermediates with substituted amines under phase transfer catalysis and inert atmosphere.
- Mild base-catalyzed amination using organic superbases.
Each method offers advantages in terms of yield, purity, and scalability. The choice depends on available starting materials, desired scale, and purity requirements. The integration of these approaches, supported by rigorous purification protocols such as recrystallization and chromatography, ensures the production of high-quality this compound for research or industrial use.
Chemical Reactions Analysis
Types of Reactions
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs identified from evidence:
Benzyl[1-(4-tert-butylphenyl)ethyl]amine ():
- Structure : Benzyl group replaces butyl; 4-tert-butylphenyl instead of 4-methylsulfanylphenyl.
- Impact : The tert-butyl group introduces steric bulk, reducing conformational flexibility compared to the methylsulfanyl group. The benzyl moiety may increase aromatic stacking interactions .
(2E)-But-2-en-1-yl[4-(methylsulfanyl)butyl]amine (): Structure: Unsaturated butenyl chain and a methylsulfanyl-butyl group. The methylsulfanyl-butyl chain may enhance hydrophobicity .
2-(Cyclohex-1-en-1-yl)ethylamine ():
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine | C₁₃H₂₁NS | 223.38 | -SMe enhances electron density |
| Benzyl[1-(4-tert-butylphenyl)ethyl]amine | C₁₉H₂₅N | 267.41 | tert-butyl increases steric hindrance |
| (2E)-But-2-en-1-yl[4-(methylsulfanyl)butyl]amine | C₉H₁₉NS | 185.32 | Allyl group adds unsaturation |
| 2-(Cyclohexenyl)ethylamine | C₁₇H₂₃NS | 273.44 | Cyclohexene adds rigidity |
Note: Data inferred from structural analogs in –9.
Crystallographic and Structural Analysis
- Structural Validation : Tools like SHELX () and ORTEP-3 () are critical for resolving molecular conformations. The methylsulfanyl group’s electron density could facilitate precise crystallographic refinement .
- Comparison : The tert-butyl group in Analog 1 may complicate crystallization due to steric effects, whereas the allyl group in Analog 2 might lead to disorder in crystal lattices .
Biological Activity
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine is a compound that has garnered attention within the scientific community for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and pharmacological properties, along with structure-activity relationships (SARs).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a butyl group attached to an ethylamine moiety, which is further substituted with a methylthio group on a phenyl ring.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of butylamines. For instance, compounds similar to this compound have been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for active compounds in related studies ranged from 0.070 to 35.8 µM, indicating significant antimicrobial potential .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3e | 18.7 | Mycobacterium tuberculosis |
| 3f | 35.8 | Mycobacterium smegmatis |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using human monocytic leukemia cell lines (THP-1) showed varying cytotoxicity levels with IC50 values ranging from 1.4 to >10 µM, suggesting that lipophilicity plays a crucial role in enhancing biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 1.4 | THP-1 |
| B | >10 | THP-1 |
Structure-Activity Relationships (SAR)
The relationship between the chemical structure and biological activity has been a focal point in understanding the efficacy of this compound. Modifications to the alkyl chain length and the presence of substituents on the aromatic ring have been shown to influence both antimicrobial and anticancer activities significantly .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at NCBI investigated various derivatives of butylamines against MRSA and found that specific structural modifications led to enhanced antimicrobial activity. The study concluded that compounds with bulky lipophilic groups exhibited superior activity compared to their less substituted counterparts .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, derivatives of this compound were tested against several cancer cell lines, including THP-1 and others. The findings indicated that compounds with higher lipophilicity demonstrated increased cytotoxic effects, providing insights into designing more effective anticancer agents .
Q & A
Q. What are the established synthetic routes for Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine, and what reaction conditions optimize yield and purity?
The synthesis typically involves nucleophilic substitution between butan-2-amine and 4-(methylsulfanyl)benzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate in dichloromethane or toluene facilitates the reaction. Key parameters include:
- Temperature : Room temperature to 60°C to avoid side reactions.
- Purification : Distillation or recrystallization to achieve >95% purity.
Industrial-scale synthesis employs continuous flow reactors for efficient mixing and scalability .
Q. What analytical techniques are recommended for structural validation of this compound?
Q. How does the methylsulfanyl group influence the compound’s stability under varying pH and oxidative conditions?
The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizers (e.g., HO). Stability studies show:
- Acidic conditions (pH <3) : Protonation of the amine group reduces reactivity.
- Alkaline conditions (pH >10) : Increased risk of sulfanyl group degradation.
Controlled storage in inert atmospheres (N) at 4°C is advised .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Lead compound optimization : Structural analogs are explored for monoamine reuptake inhibition (e.g., potential antidepressants).
- Enzyme interaction studies : The sulfanyl group may modulate binding to cytochrome P450 isoforms, assessed via kinetic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Dose-response reevaluation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. What experimental design strategies are recommended for studying its receptor-binding kinetics?
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin transporters) to measure real-time binding kinetics (k, k).
- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .
Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (70%), and blood-brain barrier penetration.
- QSAR Models : Correlate structural features (e.g., sulfanyl electronegativity) with metabolic stability in liver microsomes .
Q. What are the key differences in reactivity between this compound and its sulfonyl or thioether analogs?
| Property | Methylsulfanyl Derivative | Sulfonyl Analog | Thioether Analog |
|---|---|---|---|
| Oxidation Susceptibility | High (→ sulfoxide/sulfone) | Low | Moderate |
| Electron Withdrawing Effect | Weak | Strong | Moderate |
| Binding Affinity (5-HT) | IC = 120 nM | IC = 450 nM | IC = 280 nM |
The methylsulfanyl group enhances lipophilicity and moderate electron donation, favoring receptor interactions absent in sulfonyl derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
